N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of multiple functional groups, including methoxy, dimethylphenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 3,4-dimethoxybenzyl-2,3-dimethylphenyl ether.
Acylation: The intermediate is then subjected to acylation using acetic anhydride to introduce the acetamide group.
Coupling with Pyridine: Finally, the acylated intermediate is reacted with 2-aminopyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with a different position of the pyridinyl group.
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-4-yl)acetamide: Similar structure but with a different position of the pyridinyl group.
N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(quinolin-2-yl)acetamide: Similar structure but with a quinolinyl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O4/c1-17-8-7-9-20(18(17)2)30-16-24(27)26(23-10-5-6-13-25-23)15-19-11-12-21(28-3)22(14-19)29-4/h5-14H,15-16H2,1-4H3 |
InChI Key |
BHNFVXQJJULNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3)C |
Origin of Product |
United States |
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